molecular formula C18H20ClN3O2 B2988250 N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide CAS No. 2380057-17-8

N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide

Katalognummer B2988250
CAS-Nummer: 2380057-17-8
Molekulargewicht: 345.83
InChI-Schlüssel: LXVHGLPTUFFEKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. In

Wirkmechanismus

The mechanism of action of N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways in cells. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell survival and proliferation (Wang et al., 2016). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid by interacting with the protein and preventing its aggregation (Chen et al., 2018).
Biochemical and Physiological Effects
N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit angiogenesis, which are important processes involved in cancer development (Wang et al., 2016). In Alzheimer's disease, this compound has been shown to inhibit the aggregation of beta-amyloid, which is a key pathological feature of the disease (Chen et al., 2018). In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is a hallmark of the disease (Yang et al., 2018).

Vorteile Und Einschränkungen Für Laborexperimente

N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development. Another advantage is that this compound has been synthesized using a relatively simple and straightforward method, making it accessible to researchers. One limitation is that the mechanism of action of this compound is not fully understood, which may make it challenging to optimize its pharmacological properties. Another limitation is that this compound has not been extensively studied in vivo, which may limit its potential applications.

Zukünftige Richtungen

There are several future directions for research on N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide. One direction is to explore the mechanism of action of this compound in more detail, which may provide insights into how to optimize its pharmacological properties. Another direction is to study the in vivo pharmacokinetics and toxicity of this compound, which may provide valuable information for drug development. Additionally, further research could investigate the potential applications of this compound in other diseases beyond cancer, Alzheimer's disease, and Parkinson's disease.

Synthesemethoden

The synthesis of N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide involves a multi-step process that includes the reaction of 3-chlorobenzonitrile with 4-pyridinemethanol, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the resulting intermediate with piperidine-1-carboxylic acid chloride in the presence of triethylamine. The yield of the final product is around 50% (Wang et al., 2016).

Wissenschaftliche Forschungsanwendungen

N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide has been studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis (Wang et al., 2016). In Alzheimer's disease research, this compound has been shown to inhibit the aggregation of beta-amyloid, a protein that is associated with the development of Alzheimer's disease (Chen et al., 2018). In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage (Yang et al., 2018).

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c19-15-4-1-5-16(11-15)21-18(23)22-10-2-3-14(12-22)13-24-17-6-8-20-9-7-17/h1,4-9,11,14H,2-3,10,12-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXVHGLPTUFFEKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC(=CC=C2)Cl)COC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Chlorophenyl)-3-(pyridin-4-yloxymethyl)piperidine-1-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.